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molecular formula C7H7BrN2O2 B8500138 2-Bromo-1-(5-methoxypyrazin-2-yl)ethanone

2-Bromo-1-(5-methoxypyrazin-2-yl)ethanone

Cat. No. B8500138
M. Wt: 231.05 g/mol
InChI Key: IQGWJPSZHHEWPX-UHFFFAOYSA-N
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Patent
US09045466B2

Procedure details

To a chloroform (7.0 mL) solution of 1-(5-methoxypyrazin-2-yl)ethanone (0.35 g), tetrabutylammonium tribromide (1.2 g) was added, and the resultant was heated to reflux for 1 hour. After standing to cool to room temperature, the reaction solution was diluted with chloroform, and a 10% aqueous sodium thiosulfate solution was added to the dilution, followed by extraction with chloroform. An organic layer was separated using a phase separator, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=95/5→80/20) to obtain the title compound (26 mg) as a white solid.
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([C:9](=[O:11])[CH3:10])=[N:7][CH:8]=1.[Br-:12].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)Cl>[Br:12][CH2:10][C:9]([C:6]1[CH:5]=[N:4][C:3]([O:2][CH3:1])=[CH:8][N:7]=1)=[O:11] |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0.35 g
Type
reactant
Smiles
COC=1N=CC(=NC1)C(C)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resultant was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
CUSTOM
Type
CUSTOM
Details
An organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=95/5→80/20)

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=NC=C(N=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg
YIELD: CALCULATEDPERCENTYIELD 9.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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